molecular formula C14H14O2 B8383545 1,2,3,4-Tetrahydro-9,10-anthracenediol

1,2,3,4-Tetrahydro-9,10-anthracenediol

Cat. No. B8383545
M. Wt: 214.26 g/mol
InChI Key: DSZUZSDISUPSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-9,10-anthracenediol is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydro-9,10-anthracenediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydro-9,10-anthracenediol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2,3,4-Tetrahydro-9,10-anthracenediol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1,2,3,4-tetrahydroanthracene-9,10-diol

InChI

InChI=1S/C14H14O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-2,5-6,15-16H,3-4,7-8H2

InChI Key

DSZUZSDISUPSNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3C(=C2C1)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The operation is as in Example 1, except for using 63.6 g of 1,4,4a,9a-tetrahydro-anthraquinone, 150 cc of toluene and 0.4 g of palladium catalyst. After 3 hours at 80° C. under 100 bars pressure, 7 g of 1,2,3,4-tetrahydro-9,10-anthracene-diol and 57 g of 1,2,3,4,4a,9a-hexahydro-9,10-anthracene-dione are obtained.
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

300 ml of acetic acid, 64 g of 1,4,4a,9a-tetrahydro-anthraquinone and 0.6 g of a catalyst containing 5% of palladium deposited on charcoal are introduced into an autoclave. The charge is heated to 100° C. and hydrogen is introduced under a pressure of 30 bars. The reaction is continued for 4 hours while maintaining the pressure at between 20 and 30 bars. After cooling, the precipitate obtained is separated by filtration, washed with water and dried. 56 Grams of 1,2,3,4-tetrahydro-9,10-anthracene-diol (melting point 210°-212° C.) are obtained. The yield is 86.7% without taking into account the fraction of product remaining in solution in the acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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